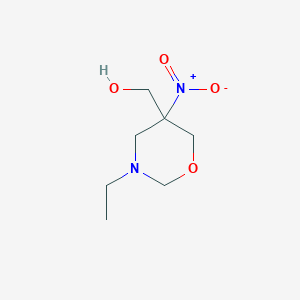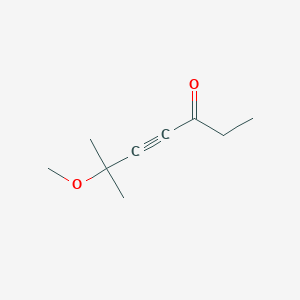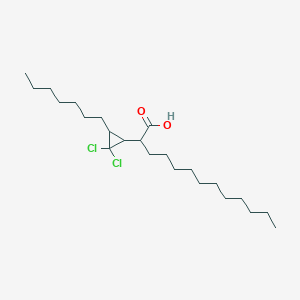
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- is a heterocyclic organic compound that contains one oxygen and one nitrogen atom in its ring structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmacology, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- can be achieved through several methods. One common approach involves the multicomponent reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes the four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production of this compound often involves eco-friendly protocols such as solvent-free conditions and the use of green chemistry techniques. For instance, the condensation of 3-amino propanol with carboxylic acid derivatives under solvent-free conditions is a widely used method .
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Morpholine (tetrahydro-1,4-oxazine): Another member of the oxazine family, known for its use in organic synthesis and as a solvent.
Ifosfamide: A derivative of oxazine used as a chemotherapeutic agent.
Uniqueness
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- is unique due to its specific structural features and the presence of both ethyl and nitro groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
96286-41-8 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(3-ethyl-5-nitro-1,3-oxazinan-5-yl)methanol |
InChI |
InChI=1S/C7H14N2O4/c1-2-8-3-7(4-10,9(11)12)5-13-6-8/h10H,2-6H2,1H3 |
InChI Key |
ZZSOLQXHSQAFET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(COC1)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)

![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)




![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)





